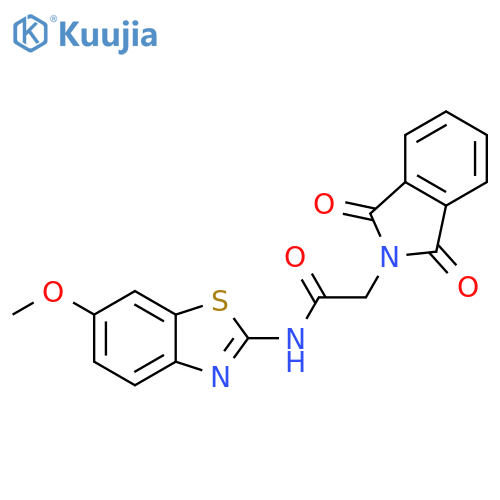Cas no 314039-56-0 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide)
2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)-N-(6-メトキシ-1,3-ベンゾチアゾール-2-イル)アセトアミドは、イソインドリン-1,3-ジオンとベンゾチアゾール骨格を有する複素環化合物です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての潜在的な応用が期待されます。特に、その特異的な分子構造は生物学的活性を示す可能性があり、薬理学的研究の対象として注目されています。高い純度と安定性を特徴とし、精密有機合成における多様な反応性を発揮します。また、6位のメトキシ基とベンゾチアゾール環の組み合わせが電子特性に影響を与え、特異的な分子認識能を付与する点が学術的に興味深い特性です。

314039-56-0 structure
商品名:2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(6-methoxy-2-benzothiazolyl)-1,3-dioxo-
- CBMicro_000918
- BIM-0000937.P001
- Oprea1_728293
- CB02556
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- F0866-0166
- AKOS001625093
- SMSF0008338
- 314039-56-0
-
- インチ: 1S/C18H13N3O4S/c1-25-10-6-7-13-14(8-10)26-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22)
- InChIKey: USUKAGKPTXPQBR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=NC2=CC=C(OC)C=C2S1)=O
計算された属性
- せいみつぶんしりょう: 367.06267708g/mol
- どういたいしつりょう: 367.06267708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0866-0166-2μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-2mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-50mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-75mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-1mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-20μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-10mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-30mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-4mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0866-0166-20mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
314039-56-0 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) 関連製品
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
